molecular formula C10H10N2O5 B14691072 1-(Methoxymethyl)-6-nitro-1,2-dihydro-4h-3,1-benzoxazin-4-one CAS No. 26491-00-9

1-(Methoxymethyl)-6-nitro-1,2-dihydro-4h-3,1-benzoxazin-4-one

Cat. No.: B14691072
CAS No.: 26491-00-9
M. Wt: 238.20 g/mol
InChI Key: XZKKVYUMTJBZRL-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-6-nitro-1,2-dihydro-4h-3,1-benzoxazin-4-one is a heterocyclic organic compound that features a benzoxazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and methoxymethyl groups in its structure imparts unique chemical properties that make it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-6-nitro-1,2-dihydro-4h-3,1-benzoxazin-4-one typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-6-nitro-1,2-dihydro-4h-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized benzoxazine derivatives .

Scientific Research Applications

1-(Methoxymethyl)-6-nitro-1,2-dihydro-4h-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-6-nitro-1,2-dihydro-4h-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxymethyl group can also influence the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 1-(Methoxymethyl)-6-nitro-1,2-dihydro-4h-3,1-benzoxazin-4-one is unique due to its benzoxazine core structure, which imparts distinct chemical properties compared to the pyrrole-based compounds listed above.

Properties

CAS No.

26491-00-9

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

1-(methoxymethyl)-6-nitro-2H-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H10N2O5/c1-16-5-11-6-17-10(13)8-4-7(12(14)15)2-3-9(8)11/h2-4H,5-6H2,1H3

InChI Key

XZKKVYUMTJBZRL-UHFFFAOYSA-N

Canonical SMILES

COCN1COC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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